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Compound of Interest

Compound Name:
1-(5-Hydroxy-2-

methylphenyl)ethanone

CAS No.: 40180-70-9

Cat. No.: B1581465 Get Quote

Target Analyte: 1-(5-hydroxy-2-methylphenyl)ethanone CAS Registry Number: 40180-70-9

Molecular Formula: C₉H₁₀O₂ | Molecular Weight: 150.17 g/mol

Executive Summary & Molecular Architecture
5'-Hydroxy-2'-methylacetophenone is a specific regioisomer of the hydroxy-

methylacetophenone family. Unlike its more common counterparts—such as 2'-hydroxy-5'-

methylacetophenone (a Paeonol isomer) which exhibits strong intramolecular hydrogen

bonding—the 5'-hydroxy isomer possesses a "free" hydroxyl group meta-positioned to the

acetyl moiety. This structural distinction dictates its reactivity, metabolic stability, and

pharmacological potential as a scaffold in drug discovery.

This guide provides a definitive structural elucidation framework. It moves beyond basic

identification to the causal relationships between the 1,2,5-substitution pattern and the resulting

spectral signatures (NMR, IR, MS).

Structural Logic & Numbering
To ensure rigorous analysis, we utilize standard IUPAC numbering for acetophenones:

C1': Quaternary carbon attached to the acetyl group.
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C2': Ortho position holding the Methyl group.

C5': Meta position holding the Hydroxyl group.

C3', C4', C6': Protonated ring carbons.

Key Structural Feature: The meta relationship between the acetyl (C1') and hydroxyl (C5')

groups prevents intramolecular hydrogen bonding (chelation), a feature that sharply

distinguishes this molecule from ortho-hydroxy isomers in IR and NMR analysis.

Spectroscopic Characterization (The Core)
The following data sets represent the theoretical and experimental consensus for identifying

this specific isomer, distinguishing it from the 2'-hydroxy and 4'-hydroxy analogs.

Nuclear Magnetic Resonance (NMR) Analysis
The definitive proof of structure lies in the coupling constants (

) and chemical shifts (

) of the aromatic protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Position Type
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Structural
Assignment

-OH Exch. 9.40 - 9.60 Broad s -

Phenolic OH

(Intermolecul

ar H-bond

only)

H-6' Ar-H 7.15 - 7.25 d

Ortho to

Acetyl;

Isolated by

substituents

H-4' Ar-H 6.80 - 6.90 dd

Para to

Acetyl; Ortho

to OH

H-3' Ar-H 7.05 - 7.15 d

Ortho to

Methyl; Meta

to OH

Ar-CH₃ Alkyl 2.20 - 2.30 s -

Methyl group

at C2'

(Shielded by

ring current)

CO-CH₃ Alkyl 2.50 - 2.55 s -
Acetyl methyl

group

Mechanistic Insight:

H-6' (The Diagnostic Signal): This proton appears as a doublet with a small meta-coupling

constant (

Hz). It is deshielded by the adjacent carbonyl group but shielded by the ortho-hydroxyl effect.

Absence of Chelation: In 2'-hydroxy isomers, the phenolic proton appears extremely

downfield (
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ppm) due to intramolecular H-bonding. The observation of the OH signal at

ppm confirms the 5'-hydroxy (meta) or 4'-hydroxy (para) substitution.

¹³C NMR Assignments (125 MHz)
Carbonyl (C=O):

201.0 - 203.0 ppm. (Typical ketone, lacking the upfield shift seen in chelated systems).

Aromatic C-O (C5'):

155.0 - 156.0 ppm.

Aromatic C-Me (C2'):

128.0 - 130.0 ppm.

Infrared Spectroscopy (IR)
IR is the primary rapid-screening tool to rule out ortho-isomers.

O-H Stretch:

(Broad). Indicates intermolecular hydrogen bonding.

Contrast: Ortho-isomers show a weak, broad band obscured by C-H stretches (

).

C=O Stretch:

. Typical conjugated ketone frequency.

Contrast: Ortho-isomers show a shifted carbonyl band (

) due to chelation.

Mass Spectrometry (MS)
Molecular Ion (
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): m/z 150.[1]

Base Peak: m/z 135 (

). Loss of the methyl radical is favored.

Fragment: m/z 107 (

). Loss of the acetyl group, typical for acetophenones.

Experimental Protocols: Self-Validating Systems
Protocol A: Isomer Differentiation Workflow
This protocol is designed to validate the 5'-hydroxy structure against potential contaminants like

2'-hydroxy-5'-methylacetophenone (a common metabolic isomer).

Step 1: Sample Preparation Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆. Ensure the tube is

dry to prevent water exchange broadening of the OH signal.

Step 2: IR Screening (Pass/Fail)

Run FT-IR (ATR method).

Checkpoint: If C=O peak is

, REJECT. The sample is likely the 2'-hydroxy isomer.

Pass: C=O peak

.

Step 3: 1D Proton NMR

Acquire spectrum (16 scans).

Checkpoint: Check the OH region (9-12 ppm).

Pass: Signal at ~9.5 ppm. (Signal at >11 ppm indicates 2'-isomer).
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Checkpoint: Check H-6' multiplicity. Must be a doublet (

Hz).

Step 4: NOE (Nuclear Overhauser Effect) - The Confirmation

Irradiate the Acetyl Methyl signal (

2.5).

Observation: NOE enhancement should be observed only at H-6' (the aromatic proton ortho

to the acetyl).

Irradiate the Aryl Methyl signal (

2.2).

Observation: NOE enhancement should be observed at H-3'.

Validation: If irradiating the Acetyl Methyl enhances the OH signal, the structure is the 2'-

hydroxy isomer (incorrect).

Protocol B: HPLC Purity Analysis
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 254 nm and 280 nm.

Retention Logic: The 5'-hydroxy isomer is more polar than the 2'-hydroxy isomer (which

hides its polarity via internal H-bonding). Therefore, 5'-hydroxy-2'-methylacetophenone will

elute earlier than its 2'-hydroxy counterpart.

Visualization of Structural Elucidation
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The following diagram illustrates the logical flow for confirming the structure of CAS 40180-70-

9, distinguishing it from its most likely isomers.

Unknown Isomer
(C9H10O2)

Step 1: FT-IR Analysis
(Carbonyl Region)

C=O < 1650 cm-1
(Chelated)

Shifted C=O

C=O > 1670 cm-1
(Non-Chelated)

Normal C=O

Isomer: 2'-Hydroxy-5'-methyl
(Paeonol Isomer)

Step 2: 1H-NMR Analysis
(Aromatic Region)

Pattern: 2 Doublets (J=8Hz)
(Para-substituted)

Symmetric coupling

Pattern: d (J=2Hz) + dd (J=8,2Hz) + d (J=8Hz)
(1,2,4-Substituted Ring)

Asymmetric coupling

Isomer: 4'-Hydroxy-2'-methyl Step 3: NOE Experiment
(Irradiate Acetyl-CH3)

NOE to Ar-H (H6') observed
NO NOE to OH

CONFIRMED STRUCTURE:
5'-Hydroxy-2'-methylacetophenone

(CAS 40180-70-9)

Click to download full resolution via product page
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Caption: Decision tree for the structural validation of 5'-hydroxy-2'-methylacetophenone,

filtering out common regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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